4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo-
Description
The compound 4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- is a pyrimidinone derivative characterized by a thioxo group at position 2 and a methylphenylamino-substituted methyl group at position 3. Its molecular formula is C₁₃H₁₅N₃OS (molar mass: 261.34 g/mol) . The methylphenylamino moiety introduces hydrophobicity and steric bulk, influencing its physicochemical and biological properties.
Properties
CAS No. |
89665-78-1 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
5-[(N-methylanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-15(10-5-3-2-4-6-10)8-9-7-13-12(17)14-11(9)16/h2-7H,8H2,1H3,(H2,13,14,16,17) |
InChI Key |
CXTNPFPWASRPSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CNC(=S)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidinones possess significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar thioxo-pyrimidinones can induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Investigations into related compounds have demonstrated efficacy against a range of bacteria and fungi, indicating that modifications in the pyrimidinone structure can enhance antimicrobial potency. This application is particularly relevant in the context of increasing antibiotic resistance .
Enzyme Inhibition
4(1H)-Pyrimidinone derivatives have been studied for their ability to inhibit specific enzymes associated with disease processes. For example, compounds with similar structures have been identified as inhibitors of dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. This property underlines their potential as therapeutic agents in cancer treatment .
Case Study 1: Anticancer Efficacy
A study published in the Indian Journal of Pharmaceutical Sciences evaluated the anticancer effects of pyrimidinone derivatives on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant induction of apoptosis observed at higher concentrations. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of thioxo-pyrimidinones, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced activity against resistant strains, suggesting that this class of compounds could be developed into new antibiotics .
Toxicological Considerations
While exploring the applications of 4(1H)-Pyrimidinone, it is essential to consider its toxicity profile. Acute toxicity studies indicate a lethal dose (LD50) greater than 1 g/kg in unspecified mammalian species, suggesting a relatively low acute toxicity but necessitating further investigation into chronic exposure effects and specific organ toxicity .
Mechanism of Action
The mechanism by which 4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antibacterial Activity
- Pyrimidinone with Trifluoromethyl/Methyl Groups (): Substitution at C-5 (trifluoromethyl) and C-6 (methyl) led to loss of antibacterial potency, whereas the methyl group at C-5 (as in the target compound) preserved activity. For example, analogs with a 2-pyridine ring showed IC₅₀ values of ~2.5–2.9 µM but exhibited cytotoxicity (IC₅₀ = 3.2–5.4 µM) .
- Thieno[2,3-d]pyrimidinones (): Derivatives with a thieno-pyrimidinone core displayed moderate antibacterial activity, suggesting that fused-ring systems may reduce potency compared to simpler pyrimidinones .
Cytotoxicity
- 2-Pyridine Analogs (): Cytotoxicity (IC₅₀ = 3.2–5.4 µM) was linked to the 2-pyridine group, while pyrimidine-substituted analogs were non-cytotoxic but inactive .
- Morpholinylmethyl Derivative (): No cytotoxicity data is reported, but its use as a synthetic intermediate implies lower toxicity compared to bioactive analogs .
Physicochemical Properties
- Solubility Trends: The methylphenylamino group in the target compound likely reduces aqueous solubility compared to the morpholinylmethyl analog .
- Thermal Stability: The morpholinylmethyl derivative’s higher melting point (223–224°C) suggests enhanced crystallinity due to hydrogen bonding from the morpholine group .
Pharmacological Potential
- Antitumor Activity: Ethylphenylamino and morpholinylmethyl analogs are intermediates in antitumor agent synthesis, though direct data on the target compound is lacking .
Biological Activity
4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
The molecular formula of the compound is , indicating the presence of nitrogen, sulfur, and oxygen atoms in its structure. The compound features a pyrimidinone core with a thioxo group and a methylphenylamino substituent, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with appropriate amines under controlled conditions to yield the desired product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidinone derivatives. For example, compounds similar to 4(1H)-Pyrimidinone have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrimidinone derivatives exhibited IC50 values in the micromolar range against breast cancer cells .
The biological activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they may act as inhibitors of the XIAP protein, which is implicated in apoptosis regulation .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.2 | |
| Anticancer | HeLa (cervical cancer) | 7.8 | |
| Enzyme Inhibition | XIAP | 10.0 |
Case Study 1: Inhibition of Cancer Cell Growth
A study investigated the effects of 4(1H)-Pyrimidinone on MCF-7 breast cancer cells. The compound was found to induce apoptosis through a caspase-dependent pathway, leading to cell cycle arrest at the G1 phase. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Interaction with Protein Targets
Another research focused on the interaction between pyrimidinone derivatives and various protein targets related to cancer progression. The binding affinity was measured using molecular docking studies, revealing that these compounds could effectively bind to active sites of target proteins like XIAP, thereby inhibiting their function .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4(1H)-pyrimidinone derivatives, and how can their purity be validated?
- Answer : The compound can be synthesized via cyclocondensation reactions using thiourea and substituted aldehydes or ketones under acidic or catalytic conditions. For example, describes a one-step synthesis of a structurally related pyrimidinone using 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea with catalytic p-toluenesulfonic acid, achieving high yields (96%) . Purity validation typically involves melting point analysis, ¹H/¹³C NMR spectroscopy, and HRMS to confirm structural integrity and absence of byproducts .
Q. What spectroscopic techniques are essential for characterizing the thioxo-pyrimidinone core?
- Answer : Key techniques include:
- ¹H NMR : To identify protons adjacent to sulfur (e.g., thione protons resonate downfield at δ 12–14 ppm) .
- HRMS : For precise molecular weight confirmation (e.g., reports HRMS data matching theoretical values within 3 ppm error) .
- IR Spectroscopy : To detect C=S stretches (~1200–1250 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
Q. What are the primary research applications of thioxo-pyrimidinone derivatives?
- Answer : These derivatives are explored as bioactive scaffolds in medicinal chemistry, including:
- Antimicrobial agents : Modifications at the 5-position (e.g., aryl or alkyl groups) enhance activity against bacterial/fungal strains .
- Enzyme inhibitors : The thioxo group interacts with metal ions in enzymes like tyrosinase or histone deacetylases (HDACs) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 4(1H)-pyrimidinones to improve yield and scalability?
- Answer : Optimization strategies include:
- Catalyst screening : highlights p-toluenesulfonic acid as effective for one-pot syntheses, reducing reaction steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in for achieving 83% yield .
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation (not directly cited but inferred from analogous methods in ).
Q. How can computational methods guide the design of thioxo-pyrimidinones with enhanced bioactivity?
- Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes. For instance, used docking to prioritize 2,4-dihydroxybenzene-substituted derivatives as tyrosinase inhibitors, later validated via in vitro assays . Density Functional Theory (DFT) can also model electronic properties of the thioxo group to rationalize reactivity .
Q. What experimental approaches resolve contradictions in spectral data for structurally similar derivatives?
- Answer : Contradictions (e.g., overlapping NMR signals) can be addressed by:
- 2D NMR (COSY, HSQC) : To assign protons/carbons in crowded regions (e.g., diastereotopic protons in dihydro-pyrimidinones) .
- X-ray crystallography : utilized crystal structures to confirm regiochemistry in thieno-pyrimidinone derivatives .
- Isotopic labeling : For ambiguous sulfur-related peaks, ³⁴S/³²S isotopic patterns in HRMS provide clarity .
Q. How do structural modifications at the 5-position influence biological activity?
- Answer :
- Phenylamino groups (e.g., methylphenylamino in the target compound): Enhance lipophilicity and membrane penetration, critical for intracellular targets like HDACs .
- Electron-withdrawing substituents (e.g., Cl, NO₂): Increase electrophilicity of the thioxo group, improving enzyme inhibition (e.g., anti-tyrosinase activity in ) .
- Bulkier groups : May sterically hinder binding to non-target proteins, reducing off-target effects .
Q. What strategies validate the mechanism of action for thioxo-pyrimidinones in enzyme inhibition?
- Answer :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon inhibitor binding.
- Mutagenesis studies : Identify critical amino acids in the enzyme active site interacting with the thioxo group (e.g., linked anti-tyrosinase activity to copper ion chelation) .
Methodological Notes
- Data Contradiction Analysis : Cross-reference spectral data with synthetic intermediates (e.g., ’s stepwise characterization) to trace discrepancies .
- Biological Assay Design : Use positive controls (e.g., kojic acid for tyrosinase assays) and dose-response curves to quantify potency (IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
